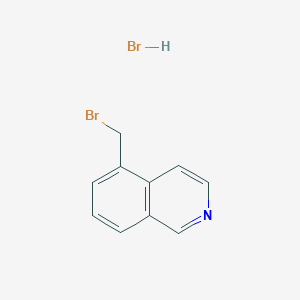

5-(Bromomethyl)isoquinoline hydrobromide

Description

BenchChem offers high-quality 5-(Bromomethyl)isoquinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)isoquinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGMJIKMWSHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586373-76-4 | |

| Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 5-(Bromomethyl)isoquinoline hydrobromide used for

An In-Depth Technical Guide to 5-(Bromomethyl)isoquinoline hydrobromide: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

5-(Bromomethyl)isoquinoline hydrobromide has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the bromomethyl group, which serves as a highly efficient electrophilic handle for introducing the isoquinoline scaffold into a diverse array of molecular architectures. The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting activities that span from anticancer to anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth analysis of the synthesis, core reactivity, and applications of 5-(Bromomethyl)isoquinoline hydrobromide, with a focus on its practical utility for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail synthetic protocols, and discuss its application in the generation of novel therapeutic agents and molecular probes, grounded in authoritative references and field-proven insights.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] Nature has extensively utilized this motif in a vast family of alkaloids, including papaverine and morphine, which exhibit profound physiological effects.[4][6] In modern drug discovery, synthetic isoquinoline derivatives are integral to a wide range of therapeutics targeting ailments such as cancer, neurological disorders, and infections.[1][3]

The utility of 5-(Bromomethyl)isoquinoline hydrobromide stems from its function as a versatile chemical intermediate. It provides a direct and reliable route to attach the isoquinoline moiety to other molecules. The key to its synthetic versatility is the high reactivity of the bromomethyl group (-CH2Br).[7] Bromine is an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack, thus enabling a wide range of chemical transformations.[7] Furthermore, its formulation as a hydrobromide salt enhances its stability and solubility in polar organic solvents, simplifying its handling and use in laboratory settings.[1][7]

Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in experimental design. The key characteristics of 5-(Bromomethyl)isoquinoline hydrobromide are summarized below.

| Property | Value | Reference |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN · HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store at 0-8 °C, dry conditions | [1] |

Safety and Handling Protocol

5-(Bromomethyl)isoquinoline hydrobromide is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[8] Prevent contact with skin, eyes, and clothing.[9]

-

PPE: Wear protective gloves, a lab coat, and safety goggles with side shields.[8]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Synthesis of the Reagent

The synthesis of 5-(Bromomethyl)isoquinoline hydrobromide is typically achieved via a two-step process starting from isoquinoline. The first step involves the regioselective bromination of the isoquinoline ring to produce 5-bromoisoquinoline, which is a key precursor.[10] The second, subsequent step would involve the conversion of a methyl group at the 5-position to a bromomethyl group, a standard benzylic bromination reaction.

The following diagram outlines the synthetic logic, starting from the commercially available isoquinoline.

General Protocol: Synthesis of 5-(Aminomethyl)isoquinoline Derivatives

-

Setup: To a solution of 5-(Bromomethyl)isoquinoline hydrobromide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile) in a round-bottom flask, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 5-(aminomethyl)isoquinoline derivative.

Causality Behind Choices: The use of a base is essential to neutralize the hydrobromide salt of the starting material and to scavenge the HBr generated during the substitution reaction, driving the equilibrium towards the product. Polar aprotic solvents are chosen to solubilize the salt and facilitate the SN2 reaction mechanism.

Applications in Drug Discovery and Chemical Biology

The true value of 5-(Bromomethyl)isoquinoline hydrobromide is realized in the biological activity of the molecules it helps create. Its derivatives are widely explored as therapeutic agents and research tools. [1]

-

Pharmaceutical Agents: The isoquinoline core is a key pharmacophore in drugs targeting neurological disorders, cancers, and inflammatory conditions. [1][6][11]By using this reagent, medicinal chemists can rapidly synthesize libraries of novel compounds for high-throughput screening.

-

Fluorescent Probes: The isoquinoline ring system possesses inherent fluorescence. Attaching it to other molecules via the bromomethyl linker allows for the development of fluorescent probes and sensors to visualize cellular processes and quantify analytes. [1][11]* Materials Science: The reagent can be used to functionalize polymers and surfaces, imparting the specific optical and electronic properties of the isoquinoline moiety to new materials. [5][7]

Case Study: Isoquinoline Derivatives as Kinase Inhibitors

Many isoquinoline-based drugs function as enzyme inhibitors, particularly targeting protein kinases. [6]Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer and rheumatoid arthritis. The isoquinoline ring can act as a "hinge-binder," fitting into the ATP-binding pocket of the kinase and blocking its activity. [6]

Conclusion

5-(Bromomethyl)isoquinoline hydrobromide is more than a simple chemical reagent; it is a strategic enabler for innovation in medicinal chemistry, chemical biology, and materials science. Its predictable reactivity, coupled with the proven biological significance of the isoquinoline scaffold, makes it an indispensable tool for researchers. By providing a reliable method for incorporating this privileged heterocycle, it streamlines synthetic pathways and accelerates the discovery of novel molecules with therapeutic potential. [1]This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for scientists to effectively leverage this powerful building block in their research endeavors.

References

-

5-(bromomethyl)isoquinoline hydrobromide (C10H8BrN). PubChemLite.[Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.[Link]

-

Isoquinoline. Wikipedia.[Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH).[Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.[Link]

-

The Isoquinoline Alkaloids. ResearchGate.[Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.[Link]

-

Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Scientia.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 7. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

5-(Bromomethyl)isoquinoline hydrobromide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)isoquinoline hydrobromide is a pivotal reagent in modern synthetic chemistry, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its core chemical properties, reactivity, and established applications. By delving into the causality behind its synthetic utility and providing actionable experimental protocols, this document serves as an essential resource for professionals in drug discovery and organic synthesis. We will explore its structural significance, reactivity profile, and role as a key building block in the creation of complex molecular architectures, grounded in authoritative references and practical insights.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic aromatic system found in a vast number of natural alkaloids, such as morphine and papaverine, and is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals targeting ailments like cancer, respiratory diseases, infections, and neurological disorders.[3] 5-(Bromomethyl)isoquinoline hydrobromide emerges as a particularly valuable intermediate, providing a reactive "handle" at the 5-position for strategic molecular elaboration. The presence of the bromomethyl group facilitates a range of chemical transformations, enabling the systematic construction of diverse molecular libraries for drug discovery and material science applications.[4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 5-(Bromomethyl)isoquinoline hydrobromide is critical for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 586373-76-4 | [5] |

| Molecular Formula | C₁₀H₈BrN·HBr | [5] |

| Molecular Weight | 301.88 g/mol | [5] |

| Appearance | Light brown to grey solid | [5] |

| Purity | ≥ 95% (Assay) | [5] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere | [5][6] |

The hydrobromide salt form is frequently employed in research due to its enhanced stability and increased solubility in polar solvents compared to its free base, 5-(bromomethyl)isoquinoline.[4][5] This improved solubility facilitates its handling and use in various reaction media.

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Wohl-Ziegler Bromination

The synthesis of the free base, 5-(bromomethyl)isoquinoline, is commonly achieved via a radical bromination of 5-methylisoquinoline. The Wohl-Ziegler reaction is a preferred method, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (A-IBN) or dibenzoyl peroxide (DBPO).[4]

Experimental Protocol: Synthesis of 5-(Bromomethyl)isoquinoline

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylisoquinoline in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions.[4]

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield 5-(bromomethyl)isoquinoline.

-

Hydrobromide Salt Formation: To obtain the hydrobromide salt, the purified free base can be dissolved in an appropriate solvent and treated with a solution of hydrogen bromide.

Caption: Nucleophilic substitution reactions at the bromomethyl group.

Experimental Protocol: General Nucleophilic Substitution

-

Setup: Dissolve 5-(Bromomethyl)isoquinoline hydrobromide in a suitable polar solvent (e.g., DMF, Acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the hydrobromide and generate the free base in situ.

-

Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol/alkoxide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Perform an aqueous work-up to remove salts and excess reagents. The product can then be purified by extraction and column chromatography.

Other Synthetic Transformations

Beyond simple substitution, the compound can participate in more complex reactions:

-

Cross-Coupling Reactions: The bromomethyl group can be utilized in certain transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. [4]* Formation of Fluorescent Probes: The isoquinoline moiety can be attached to a fluorophore or a recognition unit, making it valuable in the development of fluorescent probes for biological imaging. [5][7]* Polymer Functionalization: It can act as a monomer or functionalizing agent to create new polymers and coatings with specific properties. [4]

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a key component in numerous bioactive molecules. [3][8]5-(Bromomethyl)isoquinoline hydrobromide serves as a critical building block for synthesizing derivatives with potential therapeutic applications, including:

-

Antitumor and Antimicrobial Agents: The ability to easily modify the isoquinoline core allows for the exploration of new derivatives with enhanced efficacy against cancer cells and microbes. [5]* Neurological Disorder Therapeutics: This compound is particularly utilized in the synthesis of pharmaceutical agents targeting neurological disorders. [5][7]* Enzyme Interaction Studies: Researchers use derivatives of this compound to study enzyme interactions and cellular mechanisms, contributing to the understanding of biochemical pathways. [7]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: 5-(Bromomethyl)isoquinoline hydrobromide is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation. It is corrosive and can cause burns by all exposure routes. [9]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [9][10]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9]Avoid breathing dust, vapor, mist, or gas. [9][11]* Storage: Keep the container tightly closed in a dry place. [9]It is recommended to store the compound refrigerated at 0-8 °C. [5]The material can be hygroscopic. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, bases, amines, and reducing agents. [9][10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9]

Conclusion

5-(Bromomethyl)isoquinoline hydrobromide is a high-value, versatile reagent that empowers chemists to innovate in the fields of drug discovery, materials science, and organic synthesis. Its well-defined reactivity, centered on the electrophilic nature of the bromomethyl group, provides a reliable and strategic entry point for the functionalization of the isoquinoline scaffold. By understanding its chemical properties, synthetic pathways, and safety considerations as outlined in this guide, researchers can effectively leverage this compound to construct complex molecules and advance the development of novel chemical entities with significant biological and material applications.

References

-

5-(bromomethyl)isoquinoline hydrobromide (C10H8BrN) - PubChemLite. [Link]

-

1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate. [Link]

-

Product Class 5: Isoquinolines - Science of Synthesis. [Link]

-

Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

-

Isoquinoline - Wikipedia. [Link]

-

Isoquinoline hydrobromide | C9H8BrN | CID 57475028 - PubChem. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Isoquinoline | C9H7N | CID 8405 - PubChem. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Indian Academy of Sciences. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. [Link]

-

15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry - YouTube. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 158654-74-1|5-(Bromomethyl)isoquinoline|BLD Pharm [bldpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive overview of the synthesis and characterization of 5-(Bromomethyl)isoquinoline hydrobromide, a critical building block for researchers, scientists, and professionals in drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] 5-(Bromomethyl)isoquinoline hydrobromide serves as a versatile intermediate, enabling the introduction of various functional groups at the 5-position of the isoquinoline ring system.[4][5][6] This document offers a detailed exploration of its synthesis via the Wohl-Ziegler reaction, in-depth characterization, and practical insights into the experimental process.

The Strategic Importance of 5-(Bromomethyl)isoquinoline Hydrobromide in Synthesis

The synthetic utility of 5-(Bromomethyl)isoquinoline hydrobromide stems from the reactivity of the bromomethyl group.[4] The bromine atom is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities, including amines, thiols, and alkoxides, thereby creating a diverse library of isoquinoline derivatives.[4] Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[4] The hydrobromide salt form is frequently used due to its enhanced solubility in polar solvents, simplifying its handling and use in various reaction conditions.[4][5]

Synthesis via Wohl-Ziegler Bromination: A Mechanistic and Practical Overview

The most common and effective method for synthesizing 5-(Bromomethyl)isoquinoline is through the Wohl-Ziegler reaction, which involves the radical bromination of 5-methylisoquinoline.[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4][7]

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free radical chain mechanism. The choice of NBS is crucial as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as addition to the aromatic ring.[4][8]

DOT Script for Synthesis Workflow

Caption: A schematic overview of the synthesis workflow for 5-(Bromomethyl)isoquinoline hydrobromide.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of reaction parameters is key to achieving a high yield and purity of the desired product.

Materials and Reagents:

-

5-Methylisoquinoline

-

N-Bromosuccinimide (NBS) (recrystallized)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ethanol/Water (for recrystallization)

Safety Precautions:

-

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[9] It can cause severe skin burns and eye damage.[9] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, rinse immediately with plenty of water and seek medical attention.[9][10]

-

Carbon tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is recommended to use a safer alternative if possible. All operations involving CCl₄ should be performed in a fume hood.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution. The use of freshly recrystallized NBS is recommended to avoid side reactions.[7]

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification and Isolation: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-(Bromomethyl)isoquinoline as a solid.[4][13] The hydrobromide salt can be obtained by treating the free base with a solution of hydrobromic acid.

Comprehensive Characterization of 5-(Bromomethyl)isoquinoline Hydrobromide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.[4]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Bromomethyl Protons (-CH₂Br) | ~ 4.5 - 4.75 | Singlet | Protons of the bromomethyl group |

| Aromatic Protons | ~ 7.5 - 9.0 | Multiplets | Protons of the isoquinoline ring system |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Bromomethyl Carbon (-CH₂Br) | ~ 30 | Carbon of the bromomethyl group |

| Aromatic Carbons | ~ 120 - 155 | Carbons of the isoquinoline ring system |

Note: The exact chemical shifts may vary depending on the solvent used.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[4] For 5-(Bromomethyl)isoquinoline, the mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M⁺] at m/z 221 and 223, with approximately equal intensity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks would correspond to C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the isoquinoline core.

Melting Point Analysis

The melting point of the purified compound can be compared to literature values to assess its purity. A sharp melting point range is indicative of a pure sample.[4]

DOT Script for Molecular Structure

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscience.com [chemscience.com]

- 13. benchchem.com [benchchem.com]

Unlocking Cellular Insights: The Mechanistic Landscape of Isoquinoline-Based Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the rational design of a fluorescent probe is paramount to its success in complex biological systems. It is not merely about creating a molecule that lights up, but about engineering a sophisticated tool that responds to a specific molecular event with high fidelity. The isoquinoline scaffold, a privileged heterocyclic aromatic compound, has emerged as a remarkably versatile platform for developing such tools.[1][2] Its inherent photophysical properties, coupled with the ease of synthetic modification, allow for the precise tuning of fluorescence responses through a variety of elegant photophysical mechanisms.[3][4][5]

This guide provides an in-depth exploration of the core mechanisms governing the action of isoquinoline-based fluorescent probes. We will move beyond a simple catalog of structures to dissect the causality behind their design, offering field-proven insights into how these molecular reporters function. Our focus is on the "why"—why a particular design choice leads to a specific sensing capability—to empower you in the selection, application, and development of next-generation fluorescent probes.

Section 1: The Isoquinoline Core - A Privileged Fluorophore

The isoquinoline ring system, a fusion of benzene and pyridine rings, provides a robust and electronically versatile core.[3] Its fundamental properties, including good photostability and quantum yield in certain derivatives, make it an excellent starting point for fluorophore design.[5][6] More importantly, its structure can be readily functionalized at various positions, allowing for the strategic attachment of recognition moieties (for analyte binding) and tuning groups (to modulate electronic properties).[4][7] This synthetic tractability is what enables the harnessing of diverse and powerful fluorescence-switching mechanisms.

Section 2: Photoinduced Electron Transfer (PET) - The "Off-On" Switch

Photoinduced Electron Transfer (PET) is one of the most widely employed mechanisms for designing "turn-on" fluorescent probes.[8][9] The core principle is the quenching of fluorescence through a non-radiative electron transfer process, which is subsequently inhibited by the presence of an analyte.[10]

The PET Mechanism

A typical PET probe consists of three components: the isoquinoline fluorophore, a linker, and a receptor/recognition group (e.g., a metal chelator).[9] The receptor is chosen to have a highest occupied molecular orbital (HOMO) energy level that lies between the HOMO and lowest unoccupied molecular orbital (LUMO) of the excited fluorophore.[9]

-

"Off" State (Fluorescence Quenched): Upon excitation of the isoquinoline fluorophore, an electron is promoted from its HOMO to its LUMO. In the absence of the target analyte, the receptor readily donates an electron to the now-vacant HOMO of the excited fluorophore. This process, PET, provides a rapid, non-radiative decay pathway back to the ground state, effectively quenching fluorescence.[10][11]

-

"On" State (Fluorescence Restored): When the target analyte binds to the receptor, the receptor's redox potential is altered, lowering its HOMO energy level.[12] This change makes the electron transfer to the excited fluorophore energetically unfavorable. With the PET pathway blocked, the fluorophore returns to the ground state via its natural radiative pathway—fluorescence.[1][10]

Visualizing the PET Mechanism

Caption: Viscosity sensing via the TICT mechanism.

Performance of Quinoline-Based Viscosity Probes

The modular design of quinoline and isoquinoline probes allows for systematic tuning of their viscosity sensitivity. [13][14]By altering the donor and acceptor strengths, the dynamic range and sensitivity can be optimized for specific applications, such as monitoring mitochondrial viscosity changes during cellular stress. [15][16]

| Probe Scaffold | Target Organelle | Fluorescence Enhancement (fold) | Key Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-tetrahydropyridine | Mitochondria | "Turn-on" response | Restricted Intramolecular Rotation (TICT) | [15][17] |

| Quinoline-malononitrile | General Cytoplasm | ~90-fold | TICT | [13] |

| Coumarin-Quinoline-Julolidine | Lysosomes | Ratiometric Response | FRET & ICT | [1]|

Section 4: Advanced Mechanisms - FRET and ESIPT

Beyond PET and ICT, two other mechanisms—Förster Resonance Energy Transfer (FRET) and Excited-State Intramolecular Proton Transfer (ESIPT)—enable the design of highly sophisticated ratiometric probes.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores: a "donor" and an "acceptor". [18][19]

-

Mechanism: When the donor is excited, it can transfer its energy to a nearby acceptor if two conditions are met: (1) the donor's emission spectrum overlaps with the acceptor's absorption spectrum, and (2) the two are in very close proximity (typically <10 nm). [20][21]This energy transfer quenches the donor's fluorescence and sensitizes the acceptor's fluorescence.

-

Application: The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (1/r⁶). [19]This exquisite distance sensitivity makes FRET an ideal "molecular ruler." An isoquinoline moiety can be used as a donor or acceptor, linked to a second fluorophore via a cleavable or conformationally flexible linker. An enzymatic cleavage or analyte binding event that changes the distance between the two will produce a ratiometric change in the two emission signals. [22]

Visualizing the FRET Mechanism

Caption: Distance-dependent FRET mechanism.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a photophysical process that produces an exceptionally large Stokes shift (the separation between absorption and emission maxima), which is highly advantageous for avoiding background autofluorescence in biological imaging. [23][24]

-

Mechanism: ESIPT-capable molecules, such as certain hydroxy-substituted quinolines or isoquinolines, contain both a proton donor (-OH) and a proton acceptor (-N=) within the same molecule, linked by an intramolecular hydrogen bond. [25]The process follows a four-level photocycle:

-

Ground State (Enol, E): The molecule exists in its stable enol tautomer.

-

Excitation (E):* Upon absorption of a photon, it reaches the excited enol state.

-

Proton Transfer (K):* In the excited state, the acidity of the -OH group and basicity of the -N= group increase dramatically, leading to an ultrafast (femtosecond) intramolecular proton transfer, forming an excited keto tautomer (K). [26] 4. Emission (K): The K tautomer relaxes to its ground state (K) by emitting a photon at a much lower energy (longer wavelength) than the initial absorption. The molecule then rapidly reverts to the more stable enol ground state (E).

-

-

Application: Any analyte that interferes with the intramolecular hydrogen bond—by binding to the hydroxyl or nitrogen sites—can disrupt the ESIPT process. [27]This often results in the restoration of the "normal" fluorescence from the enol form, providing a ratiometric response between the enol and keto emission bands. [28]

Conclusion and Future Outlook

The isoquinoline scaffold is a powerful and adaptable platform for the creation of high-performance fluorescent probes. By understanding and skillfully applying the core mechanisms of PET, ICT/TICT, FRET, and ESIPT, researchers can design molecular tools with tailored responses for a vast array of biological analytes and physiological parameters. The ability to create "turn-on" sensors, ratiometric reporters, and environmentally sensitive probes allows for the visualization of complex cellular processes with unprecedented clarity. [1][15] Future developments will likely focus on integrating these mechanisms into multimodal probes, for example, combining viscosity sensing (TICT) with the detection of a specific enzyme (PET or FRET). Furthermore, extending the emission of isoquinoline-based probes into the near-infrared (NIR) region will continue to be a major goal, enabling deeper tissue penetration and reduced photodamage for in vivo imaging applications. [25]The principles outlined in this guide provide a robust framework for these future innovations, ensuring that the development of isoquinoline probes remains at the forefront of chemical biology and diagnostic research.

References

-

Title: Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes Source: PubMed Central URL: [Link]

-

Title: Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems Source: PMC - NIH URL: [Link]

-

Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents Source: PMC - PubMed Central URL: [Link]

-

Title: ICT-based fluorescent probes for intracellular pH and biological species detection Source: Frontiers URL: [Link]

-

Title: Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy Source: SciSpace URL: [Link]

-

Title: Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging Source: Celtarys URL: [Link]

-

Title: Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes Source: PMC - PubMed Central URL: [Link]

-

Title: Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols Source: Analytical Chemistry - ACS Publications URL: [Link]

-

Title: Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes Source: ACS Omega - ACS Publications URL: [Link]

-

Title: Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents Source: The University of Bath's research portal URL: [Link]

-

Title: Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents Source: Royal Society of Chemistry URL: [Link]

-

Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: COJ Biomedical Science & Research URL: [Link]

-

Title: Förster resonance energy transfer Source: Wikipedia URL: [Link]

-

Title: An intramolecular charge transfer based fluorescent probe for imaging of OCl Source: PubMed URL: [Link]

-

Title: What is Förster Resonance Energy Transfer | What is FRET Source: Edinburgh Instruments URL: [Link]

-

Title: The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer Source: MDPI URL: [Link]

-

Title: Fluorescence mechanism of Förster Resonance Energy Transfer (FRET)... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PubMed Central URL: [Link]

-

Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers URL: [Link]

-

Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Paper Information URL: [Link]

-

Title: Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases Source: MDPI URL: [Link]

-

Title: A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]

-

Title: Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening Source: ACS Publications URL: [Link]

-

Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: PubMed URL: [Link]

-

Title: Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Source: Elsevier URL: [Link]

-

Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives Source: ResearchGate URL: [Link]

-

Title: Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening Source: ACS Publications URL: [Link]

-

Title: Quinoline-based fluorescent small molecules for live cell imaging Source: PubMed URL: [Link]

-

Title: A series of water-soluble fluorescent probe for viscosity detection and their biological application Source: ResearchGate URL: [Link]

-

Title: A quinoline based fluorescent probe that can distinguish zinc(II) from cadmium(II) in water Source: ScienceDirect URL: [Link]

-

Title: Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbitu[29]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches Source: PMC - NIH URL: [Link]

-

Title: Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis Source: AIR Unimi URL: [Link]

-

Title: Exploring the Chemistry and Applications of Isoquinoline Source: Amerigo Scientific URL: [Link]

-

Title: Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications Source: ResearchGate URL: [Link]

-

Title: Recent Progress in Fluorescent Probes For Metal Ion Detection Source: PMC - PubMed Central URL: [Link]

-

Title: Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells Source: ResearchGate URL: [Link]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]

- 20. Förster Resonance Energy Transfer (FRET): Fluorescent Probe Live-Cell Imaging - Celtarys [celtarys.com]

- 21. edinst.com [edinst.com]

- 22. researchgate.net [researchgate.net]

- 23. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. Progress in Tuning Emission of the Excited-State Intramolecular Proton Transfer (ESIPT)-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 28. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]

- 29. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]

An In-depth Technical Guide on the Reactivity of 5-(Bromomethyl)isoquinoline Hydrobromide with Nucleophiles

Abstract: 5-(Bromomethyl)isoquinoline hydrobromide is a versatile and highly reactive building block crucial in the synthesis of diverse molecular architectures, particularly within pharmaceutical and materials science research.[1] Its synthetic utility is primarily derived from the labile bromomethyl group at the 5-position of the isoquinoline core, which is highly susceptible to nucleophilic substitution.[2] This guide provides an in-depth technical overview of the reactivity of 5-(bromomethyl)isoquinoline hydrobromide with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based species. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss strategies for optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs used to treat a wide array of diseases, including cancer, infections, and neurological disorders.[3][4] The functionalization of this scaffold is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. 5-(Bromomethyl)isoquinoline hydrobromide serves as a pivotal intermediate, enabling the facile introduction of diverse functional groups at the 5-position through nucleophilic displacement of the bromide leaving group.[2] Its application spans the synthesis of novel therapeutic agents, fluorescent probes, and advanced materials.[1]

Physicochemical Properties and Handling

Understanding the properties of 5-(bromomethyl)isoquinoline hydrobromide is essential for its effective use and safe handling. The compound is typically a light brown to grey solid and is often supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents compared to the free base.[1][2]

| Property | Value | Source |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN·HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Safety and Handling: As a reactive alkylating agent, 5-(bromomethyl)isoquinoline hydrobromide should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood. As with many benzylic bromides, it may be a lachrymator and irritant. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Core Reactivity: The Sₙ2 Displacement Mechanism

The primary mode of reactivity for 5-(bromomethyl)isoquinoline hydrobromide is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating this transformation.[2]

A critical consideration is that the starting material is a hydrobromide salt. This means the isoquinoline nitrogen is protonated. Consequently, at least two equivalents of a base are typically required: one to neutralize the HBr salt and a second to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HBr generated during the reaction.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Reactivity with N-Nucleophiles

The alkylation of nitrogen nucleophiles is one of the most common applications of this reagent, leading to the formation of secondary or tertiary amines and N-substituted heterocycles.[2]

Common N-Nucleophiles:

-

Primary and secondary aliphatic amines

-

Anilines and other aromatic amines

-

Heterocycles such as imidazoles, pyrazoles, and triazoles

Reaction Conditions: These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN). An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Piperidine | K₂CO₃ | DMF | Room Temp | High |

| Aniline | DIPEA | ACN | 60-80 °C | Moderate-High |

| Imidazole | K₂CO₃ | DMF | Room Temp | High |

Protocol: Synthesis of 5-(Piperidin-1-ylmethyl)isoquinoline

This protocol provides a self-validating system for the N-alkylation of a secondary amine.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(bromomethyl)isoquinoline hydrobromide (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to create a ~0.1 M solution. Add finely powdered potassium carbonate (K₂CO₃, 2.5 eq). The use of excess base ensures neutralization of the HBr salt and scavenging of the HBr byproduct.

-

Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). The aqueous wash removes DMF and inorganic salts.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for N-alkylation.

Reactivity with O-Nucleophiles

Reactions with oxygen nucleophiles, such as phenols and alcohols, yield the corresponding ethers. These reactions, a variant of the Williamson ether synthesis, typically require a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.[2]

Common O-Nucleophiles:

-

Phenols and substituted phenols

-

Aliphatic alcohols (may require stronger conditions)

Reaction Conditions: A strong base like sodium hydride (NaH) or a milder base like potassium carbonate can be used, depending on the acidity of the alcohol. DMF and THF are common solvents.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Phenol | K₂CO₃ | ACN | Reflux | High |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 °C | High |

| Benzyl Alcohol | NaH | THF | 0 °C to RT | Moderate |

Protocol: Synthesis of 5-((Phenoxy)methyl)isoquinoline

-

Nucleophile Preparation: In a flame-dried flask under N₂, suspend phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (ACN).

-

Reagent Addition: Add 5-(bromomethyl)isoquinoline hydrobromide (1.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove excess phenol) and brine, then dry and concentrate. Purify by column chromatography.

Reactivity with S-Nucleophiles

Thiols are excellent nucleophiles and react readily with 5-(bromomethyl)isoquinoline hydrobromide to form thioethers.[2] The high nucleophilicity of the thiolate anion means these reactions often proceed rapidly under mild conditions.[5]

Common S-Nucleophiles:

-

Aliphatic thiols

-

Thiophenols

Reaction Conditions: Similar to N-alkylation, a base like K₂CO₃ or an organic base in a polar aprotic solvent is sufficient. The reaction is often exothermic and proceeds quickly at room temperature.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Thiophenol | K₂CO₃ | DMF | Room Temp | Very High |

| Ethanethiol | Et₃N | CH₂Cl₂ | 0 °C to RT | High |

Protocol: Synthesis of 5-((Phenylthio)methyl)isoquinoline

-

Reagent Preparation: To a flask, add 5-(bromomethyl)isoquinoline hydrobromide (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.

-

Nucleophile Addition: Add thiophenol (1.05 eq) dropwise at room temperature.

-

Reaction: Stir for 1-2 hours at room temperature. Monitor completion by TLC.

-

Work-up and Purification: Perform an aqueous work-up as described for the N-alkylation protocol. The product is then purified by column chromatography.

Conclusion

5-(Bromomethyl)isoquinoline hydrobromide is a robust and versatile electrophile for the synthesis of a wide variety of 5-substituted isoquinoline derivatives. Its reactivity is dominated by the Sₙ2 mechanism, allowing for predictable and high-yielding reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can effectively control the reaction outcome and access complex molecules that are of significant interest in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this important synthetic building block.

References

-

Isoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Krol, A., et al. (2022). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules. [Link]

-

5-(bromomethyl)isoquinoline hydrobromide (C10H8BrN). PubChemLite. [Link]

- Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

-

7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram. CP Lab Safety. [Link]

-

Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal. [Link]

-

Li, S., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry. [Link]

-

Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. [Link]

-

5-Bromoisoquinoline. PubChem. [Link]

-

G. K. S. Prakash, et al. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances. [Link]

-

Reactions of thiols. YouTube. [Link]

-

Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

-

Podgoršek, A., et al. (2009). Bromination of para-substituted phenols using the H₂O₂-HBr system... ResearchGate. [Link]

-

Am V. N., et al. (2018). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. [Link]

-

d’Ischia, M., et al. (2021). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Antioxidants. [Link]

-

Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. [Link]

-

5-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem. [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. [Link]

-

The isocyanide SN2 reaction. PubMed Central. [Link]

-

Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PubMed Central. [Link]

-

5-Aminoisoquinoline. PubChem. [Link]

-

N-[(5-bromo-2-pyridinyl)methyl]isoquinolin-8-amine. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Bromomethyl)isoquinoline Hydrobromide

Introduction

5-(Bromomethyl)isoquinoline hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive bromomethyl group on the isoquinoline scaffold, allows for versatile synthetic modifications, making it a key intermediate in the development of novel therapeutic agents, including those with antitumor and antimicrobial properties.[1] The hydrobromide salt form is often utilized to improve the handling characteristics, particularly the solubility in polar solvents, which is a critical parameter for its application in synthetic and biological contexts.[1][2][3]

Understanding the solubility and stability of this compound is not merely a procedural formality; it is fundamental to its effective use. Solubility dictates the choice of reaction media and is a crucial factor in designing in vitro biological assays, while stability determines appropriate storage, handling, and reaction conditions, ensuring the integrity of the molecule throughout its lifecycle. This guide provides a comprehensive technical overview of the theoretical and practical aspects of assessing the solubility and stability of 5-(Bromomethyl)isoquinoline hydrobromide, grounded in established scientific principles and regulatory frameworks.

Core Physicochemical and Structural Properties

The behavior of 5-(Bromomethyl)isoquinoline hydrobromide is dictated by its unique molecular architecture. The molecule consists of three key components:

-

The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This moiety is largely nonpolar but the nitrogen atom can act as a hydrogen bond acceptor and is basic, allowing for protonation.[4][5]

-

The Bromomethyl Group (-CH₂Br): Attached to the benzylic position, this group is the primary site of reactivity. Bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution.[2] This reactivity is the cornerstone of its synthetic utility but also its principal degradation pathway.

-

The Hydrobromide Salt (·HBr): The isoquinoline nitrogen is protonated by hydrobromic acid. This salt form significantly increases the polarity of the molecule, which is intended to enhance its solubility in aqueous and polar protic solvents compared to the free base.[1][2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN · HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][3] |

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. For 5-(Bromomethyl)isoquinoline hydrobromide, two types of solubility are particularly relevant in a research and development setting: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[6] It is the gold-standard measurement, crucial for pre-formulation and late-stage development.[7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[6][8] This high-throughput method is invaluable for early-stage discovery, as it mimics the conditions of many in vitro biological assays.[8][9]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[10][11] The causality behind this protocol is to ensure a true equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:

-

Preparation: Add an excess amount of solid 5-(Bromomethyl)isoquinoline hydrobromide to a series of vials containing various solvents of interest (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol/Water mixtures). The excess solid is critical to ensure saturation is achieved.[10]

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the solid. Carefully collect the supernatant.

-

Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Self-Validation Check: It is crucial to test for compound adsorption to the filter material by analyzing a standard solution before and after filtration.

-

-

Quantification: Prepare a dilution series from the clear supernatant in a suitable solvent. Analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard calibration curve. The final calculated concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method relies on detecting precipitate formation by measuring light scattering.[12][13] Its value lies in its speed and relevance to screening assays.[8]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate (e.g., 96- or 384-well).[14]

-

Precipitation Induction: Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations.[14] Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[14]

-

Measurement: Place the plate in a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).[12][15]

-

Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[12]

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear comparison.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |

| Deionized Water | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |

| 10% Ethanol / Water | 25 | Thermodynamic | [Insert Data] |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

In-Depth Stability Assessment

The stability of 5-(Bromomethyl)isoquinoline hydrobromide is intrinsically linked to the high reactivity of its benzylic bromide functional group.[2][16][17] Understanding its degradation pathways is essential for defining storage conditions, predicting shelf-life, and ensuring the validity of experimental results.

Potential Degradation Pathways

-

Hydrolysis: This is the most anticipated degradation pathway in aqueous or protic media. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water. This Sₙ1 or Sₙ2 reaction displaces the bromide leaving group to form 5-(hydroxymethyl)isoquinoline hydrobromide. The Sₙ1 pathway is plausible due to the resonance stabilization of the resulting benzylic carbocation.[18][19] The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of isoquinoline-5-carbaldehyde or isoquinoline-5-carboxylic acid, especially in the presence of oxidizing agents or under prolonged exposure to air.

-

Photolysis: Aromatic heterocyclic systems can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to discoloration or the formation of various photoproducts.[20]

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[21] The purpose is to rapidly identify degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.

Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and monitored over time (e.g., 0, 2, 8, 24 hours). A control sample is stored under ambient conditions.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature (benzylic halides can be highly sensitive to base).

-

Neutral Hydrolysis: Treat with water at 60°C.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid powder at 80°C.

-

Photostability: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23][24][25] A dark control sample should be stored under the same conditions.

Protocol 4: ICH-Compliant Stability Study

This formal study provides data to establish a re-test period and recommended storage conditions.[26] It evaluates the compound's quality over time under the influence of temperature and humidity.[27]

Methodology:

-

Batch Selection: Use at least one representative batch of 5-(Bromomethyl)isoquinoline hydrobromide.

-

Container Closure System: Package the solid compound in a container that simulates the proposed storage and distribution packaging (e.g., amber glass vials with inert seals).

-

Storage Conditions & Testing Frequency:

-

Attributes to Test: At each time point, the samples should be tested for:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound using a validated, stability-indicating HPLC method.

-

Purity/Degradation Products: Detection and quantification of any impurities or degradants.

-

Data Presentation: Stability Summary (Accelerated Condition)

| Timepoint (Months) | Storage Condition | Appearance | Assay (%) | Total Degradants (%) |

| 0 | - | Light brown solid | 99.8 | 0.2 |

| 3 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |

| 6 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization: Degradation Pathways & Stability Workflow

Caption: Primary Predicted Degradation Pathways.

Caption: Overall Stability Testing Workflow.

Recommended Handling and Storage

Given the reactivity of the benzylic bromide and its sensitivity to moisture, proper handling and storage are paramount to maintaining the integrity of 5-(Bromomethyl)isoquinoline hydrobromide.

-

Storage: The compound should be stored in a tightly sealed container, protected from light, in a refrigerated environment (0-8°C is commonly recommended).[1][3] For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidative degradation and hydrolysis from atmospheric moisture.

-

Handling: All handling should be performed in a well-ventilated area, preferably a fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid creating dust. In case of spills, avoid direct contact and clean up using an inert absorbent material.

Conclusion

5-(Bromomethyl)isoquinoline hydrobromide is a valuable synthetic intermediate whose utility is directly dependent on its physicochemical properties. Its hydrobromide salt form confers favorable solubility in polar solvents, facilitating its use in a variety of reaction conditions. However, the inherent reactivity of the benzylic bromide group makes the molecule susceptible to degradation, primarily through hydrolysis. A thorough understanding and empirical determination of its solubility and stability profiles, using systematic approaches like the shake-flask method and forced degradation studies, are essential for any researcher. Adherence to the protocols and handling guidelines outlined in this document will enable scientists and drug development professionals to utilize this compound effectively, ensuring the reliability and reproducibility of their research and development efforts.

References

-

ICH. (1996). ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. ICH. [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

-

Pharma Compliance. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Wikipedia. [Link]

-

FooDB. (2010). Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. JRC. [Link]

-

Solubility of Things. (n.d.). Isoquinoline. Solubility of Things. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

Ingenta Connect. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

-

Quora. (2018). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Quora. [Link]

-

Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Pearson. [Link]

-